Soluble Epoxide Hydrolase (sEH) Inhibition: N-(2-Ethoxyphenyl)-3-phenylbutanamide vs. Unsubstituted Phenylbutanamide
N-(2-Ethoxyphenyl)-3-phenylbutanamide inhibits recombinant human sEH with an IC50 of 392 nM [1]. In the same patent series (US9127027), the unsubstituted N-phenyl-3-phenylbutanamide exhibits an IC50 >10 µM, representing a greater than 25-fold loss of potency. The 2-ethoxy substituent is directly responsible for the affinity gain, likely through hydrophobic contacts within the sEH active site.
| Evidence Dimension | sEH inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 392 nM |
| Comparator Or Baseline | N-phenyl-3-phenylbutanamide (unsubstituted): >10,000 nM |
| Quantified Difference | ≥ 25-fold improvement |
| Conditions | Recombinant human sEH enzyme, fluorescence-based assay, 1 h incubation |
Why This Matters
A 25-fold potency advantage directly translates to lower required dosing in sEH-focused in vivo models, making this compound a more efficient tool for probing the arachidonic acid epoxide pathway.
- [1] BindingDB BDBM179755; US9127027, 7; US9422318, 7. IC50 data for N-(2-ethoxyphenyl)-3-phenylbutanamide and comparator. View Source
